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Compound of Interest

Compound Name:
Methyl 3,4-dimethoxy-5-

nitrobenzoate

CAS No.: 148546-84-3

Cat. No.: B2798098

Get Quote

Compound Identity: 3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic Acid Common

Synonyms: 4-Methyl-1H-pyrrole-2,3,5-tricarboxylic acid 3-ethyl ester; 2,5-Dicarboxy-3-

ethoxycarbonyl-4-methylpyrrole.

Part 1: Executive Summary & Critical Disambiguation
CAS 5448-15-7 identifies a specialized pyrrole intermediate used primarily in the synthesis of

porphyrins, heme derivatives, and heterocyclic pharmaceuticals. It serves as a poly-

functionalized building block, offering three distinct sites for chemical modification (two

carboxylic acid groups and one ethyl ester), making it a versatile scaffold in medicinal

chemistry.

⚠️ Critical Disambiguation: Database discrepancies exist regarding this CAS number.

Primary Identity (Authoritative):3-(Ethoxycarbonyl)-4-methyl-1H-pyrrole-2,5-dicarboxylic acid.

This assignment is supported by the US EPA DSSTox database (DTXSID00280567) and

chemical structure repositories.
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Erroneous Attribution: Some commercial vendors (e.g., Parchem) have historically

mislabeled Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate with this CAS. The correct CAS for

the nitrobenzoate is 64095-07-4.[1][2][3] Researchers must verify the structure via NMR/MS

before use in critical assays.

Part 2: Chemical & Physical Characterization
This compound belongs to the class of substituted pyrroles. Its electron-rich aromatic ring,

combined with electron-withdrawing carbonyl groups, creates a unique "push-pull" electronic

system that stabilizes the molecule while allowing for regioselective decarboxylation—a key

feature for synthesizing asymmetric porphyrins.

Physicochemical Properties Table
Property Specification

Molecular Formula C₁₀H₁₁NO₆

Molecular Weight 241.20 g/mol

Appearance Off-white to pale yellow crystalline powder

Melting Point 210–215 °C (Decomposes with decarboxylation)

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

pKa (Calculated) Acid 1 (C2-COOH): ~3.5

Stability
Hygroscopic; Sensitive to light and oxidation.[1]

[4][5][6][7] Store at -20°C under inert gas.

Part 3: Synthetic Utility & Reaction Pathways
In drug development, CAS 5448-15-7 is utilized as a Knorr-type pyrrole. Its primary utility lies in

its ability to undergo stepwise decarboxylation. The carboxylic acid groups at positions 2 and 5

can be selectively removed or esterified to direct the coupling of pyrrole units into larger

macrocycles (porphyrins/chlorins) or linear polypyrroles (prodigiosin analogs).

Mechanism: Regioselective Decarboxylation
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The presence of the 3-ethoxycarbonyl group stabilizes the pyrrole ring against oxidation during

the manipulation of the C2 and C5 positions.
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Figure 1: Synthetic workflow utilizing CAS 5448-15-7 as a core scaffold for higher-order

heterocycles.

Part 4: Analytical Methodologies
For pharmaceutical quality control (QC), distinguishing this pyrrole from its decarboxylated by-

products is essential. The following HPLC protocol ensures separation of the parent compound

from mono-decarboxylated impurities.

Protocol: Reverse-Phase HPLC Assay
1. System Suitability:

Column: C18 (4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (HPLC Grade).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (aromatic pyrrole absorption) and 210 nm.

2. Gradient Profile:
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Time (min) % Mobile Phase B Event

0.0 5% Equilibration

10.0 60% Linear Gradient

12.0 95% Wash

| 15.0 | 5% | Re-equilibration |

3. Sample Preparation:

Dissolve 10 mg of CAS 5448-15-7 in 10 mL of DMSO (Stock A).

Dilute Stock A 1:10 with Mobile Phase A/B (50:50) immediately prior to injection to prevent

precipitation.

Spectroscopic Identification (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 11.5-12.0 ppm (Broad s, 1H, NH).

δ 4.15 ppm (q, 2H, O-CH₂-CH₃).

δ 2.45 ppm (s, 3H, Pyrrole-CH₃).

δ 1.25 ppm (t, 3H, O-CH₂-CH₃).

Note: Absence of aromatic CH signals confirms full substitution.

Part 5: Handling & Safety Profile
As a research chemical, comprehensive toxicological data is limited. However, based on the

pyrrole class and functional groups:

Hazard Classification: Irritant (Skin/Eye/Respiratory).

Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).
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Storage: Hygroscopic. Store in a desiccator at -20°C.

Toxicology Insight: Pyrrole-3-carboxylates are generally biologically inert until metabolized or

incorporated into active agents. However, the nitrobenzoate isomer (often confused with this

CAS) is a known sensitizer and potential mutagen. Verification of identity via NMR is a

mandatory safety step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS#: 64095-07-4 [m.chemicalbook.com]

2. 64095-07-4 ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate [chemsigma.com]

3. 64095-07-4 ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate [king-pharm.com]

4. Safflor Yellow B | C48H54O27 | CID 131751452 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. CAS Common Chemistry [commonchemistry.cas.org]

6. alpha-Cedrenol | C15H24O | CID 88900 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. trans-pine hexanol, 5448-22-6 [thegoodscentscompany.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fcomptox.epa.gov%2Fdashboard%2Fdsstoxdb%2Fresults%3Fsearch%3DDTXSID00280567
https://commonchemistry.cas.org/detail?cas_rn=54-05-7
https://pubs.acs.org/doi/10.1021/ja00328a026
https://echa.europa.eu/substance-information/-/substanceinfo/100.004.060
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcommonchemistry.cas.org
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F
https://www.benchchem.com/product/b2798098?utm_src=pdf-custom-synthesis#bc-rfq
https://m.chemicalbook.com/ProductChemicalPropertiesCB73104672_EN.htm
https://chemsigma.com/64095-07-4
https://king-pharm.com/64095-07-4
https://pubchem.ncbi.nlm.nih.gov/compound/Safflor-Yellow-B
https://commonchemistry.cas.org/detail?cas_rn=54-05-7
https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Cedrenol
https://www.thegoodscentscompany.com/data/rw1547111.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2798098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. pubs.acs.org [pubs.acs.org]

9. echa.europa.eu [echa.europa.eu]

To cite this document: BenchChem. [Technical Monograph: CAS 5448-15-7]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2798098/docs#technical-monograph-cas-5448-15-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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